SARS-CoV MPro-IN-1

Vue d'ensemble

Description

L'inhibiteur de MPro 11b est un puissant inhibiteur de la principale protéase (MPro) du syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2). Ce composé a suscité un intérêt considérable en raison de son potentiel à réduire la réplication virale et à aider au traitement de la COVID-19 . La principale protéase est cruciale pour le cycle de vie viral, ce qui en fait une cible attrayante pour le développement de médicaments antiviraux.

Mécanisme D'action

Target of Action

The primary target of the compound SARS-CoV MPro-IN-1 is the main protease (Mpro) of SARS-CoV-2 . Mpro, also known as the 3C-like protease, is a key enzyme involved in the replication process of the virus that is causing the COVID-19 pandemic . It is essential for processing the polyprotein that is translated from viral RNA . The Mpro sequences of SARS-CoV-2 and SARS-CoV-1 are 100% identical in the catalytic domain for protein cleavage , making it a promising target for drug development .

Mode of Action

This compound interacts with its target, the Mpro, through a covalent bond with the thiol of the Cys145 residue . This interaction results in the inhibition of Mpro, thereby preventing the cleavage of the polyprotein necessary for viral replication . The mode of action involves a two-step mechanism, with structures and calculated barriers in good agreement with experiment .

Biochemical Pathways

The inhibition of Mpro affects the viral replication transcription complex (RTC) , which is engaged in RNA synthesis . By preventing the cleavage of the precursor polyproteins into nonstructural proteins, the compound stalls the viral replication cycle . This means that effective inhibition of Mpro activity can stall the viral replication cycle .

Pharmacokinetics

For instance, compound 11a, a potential drug candidate for COVID-19 with strong anti-SARS-CoV-2 infection activity, was designed with good pharmacokinetics characteristics .

Result of Action

The result of the action of this compound is the inhibition of SARS-CoV-2 replication . By binding to the Mpro and preventing the cleavage of the polyprotein, the compound effectively stalls the viral replication cycle . This leads to a reduction in the viral load and potentially alleviates the symptoms of COVID-19 .

Analyse Biochimique

Biochemical Properties

SARS-CoV MPro-IN-1 interacts with the main protease of SARS-CoV-2, inhibiting its function . This interaction is critical as the main protease is responsible for processing the polyproteins that are translated from the viral RNA .

Cellular Effects

The inhibition of the main protease by this compound affects various cellular processes. It disrupts the replication of the virus, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the main protease, leading to its inhibition . This prevents the protease from processing the polyproteins, thereby inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Its stability and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the SARS-CoV-2 virus. It interacts with the main protease, a key enzyme in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with the main protease, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is associated with its activity or function. It is directed to specific compartments or organelles where it interacts with the main protease .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'inhibiteur de MPro 11b implique généralement plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le processus comprend souvent:

Formation de la structure de base: Ceci implique l'utilisation de réactifs et de catalyseurs spécifiques pour former la colonne vertébrale de la molécule.

Modifications de groupe fonctionnel: Divers groupes fonctionnels sont introduits ou modifiés pour améliorer l'activité et la sélectivité du composé.

Purification: Le produit final est purifié en utilisant des techniques telles que la chromatographie pour atteindre des niveaux de pureté élevés.

Méthodes de production industrielle: Dans un environnement industriel, la production de l'inhibiteur de MPro 11b serait mise à l'échelle en utilisant des voies de synthèse optimisées. Cela comprend:

Traitement par lots: Des réactions à grande échelle sont réalisées par lots pour produire des quantités importantes du composé.

Chimie à écoulement continu: Cette méthode permet la production continue du composé, améliorant l'efficacité et la cohérence.

Contrôle de la qualité: Des tests rigoureux sont effectués pour garantir que le composé répond aux normes de pureté et de puissance requises.

Analyse Des Réactions Chimiques

Types de réactions: L'inhibiteur de MPro 11b subit diverses réactions chimiques, notamment:

Oxydation: Introduction d'atomes d'oxygène pour former des oxydes.

Réduction: Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

Substitution: Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants:

Agents oxydants: tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs: tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Catalyseurs: Des catalyseurs aux métaux de transition comme le palladium ou le platine sont souvent utilisés.

Produits principaux: Les réactions donnent généralement des versions modifiées de l'inhibiteur de MPro 11b avec une activité biologique améliorée ou modifiée.

4. Applications de la recherche scientifique

L'inhibiteur de MPro 11b a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme outil pour étudier l'inhibition des protéases et pour développer de nouvelles méthodologies de synthèse.

Biologie: Aide à comprendre le rôle des protéases dans la réplication virale et les processus cellulaires.

Médecine: Agent thérapeutique potentiel pour le traitement de la COVID-19 en inhibant la principale protéase du SRAS-CoV-2

Industrie: Utilisé dans le développement de médicaments antiviraux et dans le processus de fabrication pharmaceutique.

5. Mécanisme d'action

L'inhibiteur de MPro 11b exerce ses effets en se liant au site actif de la principale protéase du SRAS-CoV-2. Cette liaison inhibe l'activité de la protéase, empêchant le clivage des polyprotéines virales, ce qui est essentiel pour la réplication virale . Les cibles moléculaires comprennent la dyade catalytique des résidus de cystéine et d'histidine au sein du site actif de la protéase.

Applications De Recherche Scientifique

MPro Inhibitor 11b has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of proteases and to develop new synthetic methodologies.

Biology: Helps in understanding the role of proteases in viral replication and cellular processes.

Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2

Industry: Utilized in the development of antiviral drugs and in the pharmaceutical manufacturing process.

Comparaison Avec Des Composés Similaires

L'inhibiteur de MPro 11b est comparé à d'autres inhibiteurs de protéases tels que:

Nirmatrelvir: Un autre puissant inhibiteur de la principale protéase du SRAS-CoV-2.

Boceprevir: Initialement développé pour le virus de l'hépatite C, il montre également une activité contre la principale protéase du SRAS-CoV-2.

GC376: Un inhibiteur de protéase antiviral à large spectre.

Unicité: L'inhibiteur de MPro 11b se démarque par sa grande puissance et sa sélectivité pour la principale protéase du SRAS-CoV-2, ce qui en fait un candidat prometteur pour un développement ultérieur en tant que médicament antiviral .

Propriétés

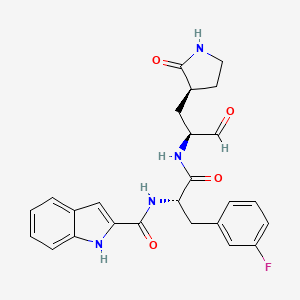

IUPAC Name |

N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBVFBQANEDDM-CUWPLCDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

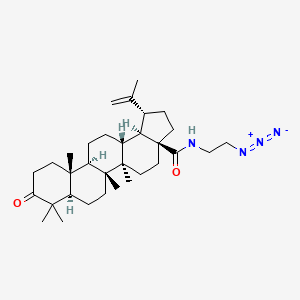

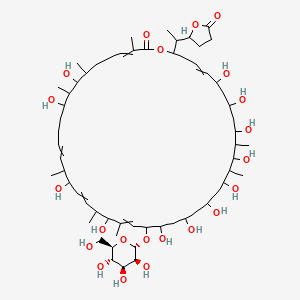

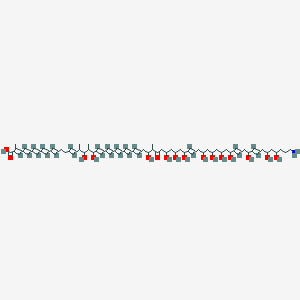

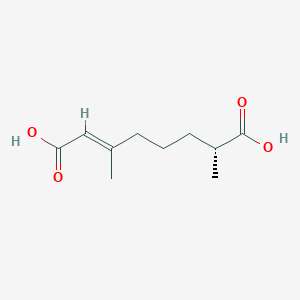

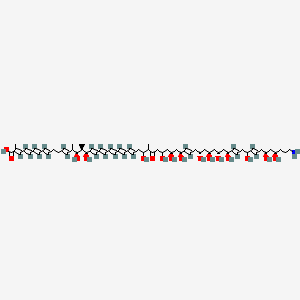

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)